
1,3-Dithiane-2-carboxamide
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Overview
Description
1,3-Dithiane-2-carboxamide is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. These compounds are known for their stability and versatility in organic synthesis. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with a carbonyl compound, such as an aldehyde or ketone, in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring structure. The carboxamide group can then be introduced through subsequent reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods may also involve the use of more robust catalysts and purification techniques to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Alkylation and Acylation
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Alkylation : 2-Lithio-1,3-dithianes react with alkyl halides, sulfonates, or triflates via SN2 or SET mechanisms . For 1,3-dithiane-2-carboxamide, deprotonation at C(2) with n-BuLi or t-BuLi could generate a lithio species for subsequent alkylation.
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Acylation : Metallated dithianes react with acylating agents (e.g., nitriles, acyl chlorides) to form ketene dithioacetals or acyl derivatives . For example:
2-Lithio-1,3-dithiane-2-carboxamide+RCOCl→RCO-C(S)-NH2+LiCl
Deprotection and Hydrolysis
The dithiane ring is typically hydrolyzed to regenerate carbonyl groups under oxidative or acidic conditions:
Method | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
Oxidative Deprotection | Hg(NO3)2·3H2O | Solid-state, 1–4 min. | >90% | |
Iodine/H2O2 | I2 (5 mol%), H2O2 | Aqueous, neutral pH | 85–95% |
For this compound, hydrolysis would yield a carboxamide with a free carbonyl group .
Reactions with Carbonyl Compounds
2-Trimethylsilyl-1,3-dithianes undergo Lewis base-catalyzed additions to aldehydes and ketones . A similar pathway is plausible for this compound:
TMS-1,3-dithiane-carboxamide+RCHOPhONBu4RCH(OH)-C(S)-NH2
Cycloadditions
Dithianes participate in [4+2] cycloadditions with dienophiles . The carboxamide’s electron-withdrawing nature could enhance reactivity in Diels-Alder reactions.
Functional Group Transformations
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Reduction : LAH reduction of dithiane carboxylates yields methylene derivatives . For the carboxamide, reduction might produce a primary amine:
This compoundLAHCH2NH2+byproducts -
Oxidation : MnO2 or DDQ could oxidize the dithiane ring, though this risks overoxidation of the carboxamide .
Challenges and Limitations
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Deprotection Sensitivity : Harsh cond
Scientific Research Applications
1,3-Dithiane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dithiane-2-carboxamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that require the formation of carbon-carbon bonds. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
1,3-Dithiane-2-carboxamide can be compared with other similar compounds, such as:
1,3-Dithiolane: Similar in structure but with a five-membered ring instead of a six-membered ring. It is less stable and less commonly used in synthesis.
1,4-Dithiane: Another sulfur-containing heterocycle with different reactivity and applications.
Thiophene: A sulfur-containing aromatic compound with different electronic properties and applications in materials science.
The uniqueness of this compound lies in its stability and versatility in organic synthesis, making it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
33927-41-2 |
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Molecular Formula |
C5H9NOS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
1,3-dithiane-2-carboxamide |
InChI |
InChI=1S/C5H9NOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H2,6,7) |
InChI Key |
KTPNVUGLXGOHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C(=O)N |
Origin of Product |
United States |
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